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molecular formula C7H4BrFN2 B8808874 5-Bromo-6-fluoroimidazo[1,2-a]pyridine

5-Bromo-6-fluoroimidazo[1,2-a]pyridine

Cat. No. B8808874
M. Wt: 215.02 g/mol
InChI Key: QYLUUQMYLZBGHT-UHFFFAOYSA-N
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Patent
US08173650B2

Procedure details

A mixture of 6-bromo-5-fluoropyridin-2-ylamine (25 mg, 0.13 mmol) and chloroacetaldehyde (0.1 mL, 50 wt. % in water) in IMS (2 mL) was stirred at 100° C. in a sealed tube for 18 hours, then cooled to room temperature and loaded onto an Isolute® SCX-2 cartridge (5 g). The desired product was washed with MeOH then eluted with 2 M NH3 in MeOH to give 5-Bromo-6-fluoroimidazo[1,2-a]pyridine as a yellow oil (25 mg, 89%). 1H NMR (400 MHz, CHCl3-d): δ 7.84 (s, 1 H); 7.76 (m, 1 H); 7.61 (ddd, J=9.73, 4.67, 0.71 Hz, 1 H); 7.21-7.16 (m, 1 H).
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[F:9].Cl[CH2:11][CH:12]=O>>[Br:1][C:2]1[N:7]2[CH:11]=[CH:12][N:8]=[C:6]2[CH:5]=[CH:4][C:3]=1[F:9]

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
BrC1=C(C=CC(=N1)N)F
Name
Quantity
0.1 mL
Type
reactant
Smiles
ClCC=O
Name
IMS
Quantity
2 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in a sealed tube for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The desired product was washed with MeOH
WASH
Type
WASH
Details
then eluted with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=C(C=CC=2N1C=CN2)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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